molecular formula C25H26N2O5S B4196428 N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE

N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE

Cat. No.: B4196428
M. Wt: 466.6 g/mol
InChI Key: LAQAXVIKURYTBE-UHFFFAOYSA-N
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Description

N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-benzhydryl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-31-23-13-12-21(18-22(23)25(28)27-14-16-32-17-15-27)33(29,30)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24,26H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQAXVIKURYTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with diphenylmethanol in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine and a coupling agent to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other cellular pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide
  • N,4-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Uniqueness

N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific biological activities. Its diphenylmethyl group enhances its lipophilicity, allowing better cell membrane penetration, while the morpholinylcarbonyl group contributes to its binding affinity to target enzymes.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-BENZHYDRYL-4-METHOXY-3-(MORPHOLINOCARBONYL)-1-BENZENESULFONAMIDE

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